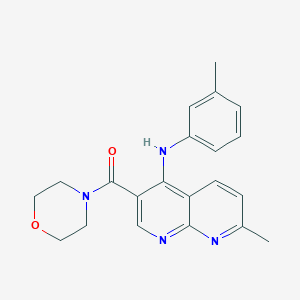

(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including intramolecular rearrangements under UV light irradiation and condensation reactions with different agents. For example, efficient and environmentally friendly synthesis methods have been developed for derivatives of methanone compounds through photoinduced intramolecular rearrangements and other synthetic pathways, showcasing broad substrate scopes and high atom efficiency (Jing et al., 2018)(Jing et al., 2018).

Molecular Structure Analysis

Molecular structure analysis via single-crystal X-ray diffraction has confirmed various structural aspects of similar compounds, revealing their conformational and crystalline properties. For instance, studies on related morpholino compounds have demonstrated distinct crystal structures, stabilizing inter- and intramolecular hydrogen bonds (Prasad et al., 2018)(Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include metabolism studies, which show how such compounds undergo transformation in biological systems, leading to the formation of various metabolites through pathways like arene oxide (Zhang et al., 2002)(Zhang et al., 2002). Additionally, condensation reactions and intramolecular rearrangements are pivotal in synthesizing these compounds, indicating their reactive nature and potential for forming diverse derivatives (Jing et al., 2018)(Jing et al., 2018).

Physical Properties Analysis

The physical properties of these compounds can be inferred from their synthesis and molecular structure analyses. Factors such as solubility, crystallinity, and thermal stability are essential for understanding their behavior in different environments and potential applications. Although specific data on "(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone" are not available, related studies offer insights into these aspects through characterization techniques like crystallography and spectroscopy (Prasad et al., 2018)(Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for potential applications in medicinal chemistry and materials science. The metabolic studies and synthesis pathways highlighted in the literature indicate a significant potential for bioactivity and the formation of structurally diverse derivatives, which could be explored for various applications (Zhang et al., 2002; Jing et al., 2018)(Zhang et al., 2002)(Jing et al., 2018).

Applications De Recherche Scientifique

In Vitro Metabolism and Pharmacological Activities

A study on the in vitro metabolism of WIN55212-2, a cannabinoid receptor agonist related to the morpholine class of compounds, explored its metabolic profile and identified major and minor metabolites, providing insights into its pharmacokinetics and potential pharmacodynamic properties (Zhang et al., 2002). This research is valuable for understanding the metabolic pathways of similar compounds, potentially including (7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone, and their implications for pharmacological activity.

Anticancer Activity

Research on naphthyridine derivatives, such as the novel compound 3u, has shown significant anticancer activity in melanoma cell lines, indicating the therapeutic potential of this chemical class in oncology. The compound induced cell death via necroptosis and apoptosis, suggesting a dual mechanism of action that could be valuable in cancer treatment strategies (Kong et al., 2018).

Synthesis and Characterization

The synthesis and characterization of related morpholine and naphthyridine compounds, exploring their chemical structures and properties, provide foundational knowledge that can be applied to the synthesis and study of (7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone. Such research aids in understanding the chemical behavior and potential reactivity of these compounds, which is essential for their application in various scientific fields (Jing et al., 2018).

Molecular Logic Gates

A study on a ratiometric chemosensor based on a naphthalene-quinoline conjugate, which can serve as a secondary sensor for ions, demonstrates the potential of naphthyridine derivatives in creating molecular logic gates. This application showcases the versatility of these compounds in analytical chemistry and sensor technology, providing a basis for further exploration of similar compounds for detecting specific ions or molecules (Roy et al., 2016).

Mécanisme D'action

Target of Action

It is suggested that the compound may be involved in the degradation of target proteins . The targeted proteins are mediators of abnormal cellular proliferation, indicating potential applications in the treatment of diseases characterized by uncontrolled cell growth .

Mode of Action

The compound is part of a class of molecules known as Degronimers, which consist of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to the Targeted Protein .

Biochemical Pathways

The compound is likely involved in the ubiquitin-proteasome pathway . In this pathway, multiple ubiquitin molecules are covalently attached to a terminal lysine residue of the target protein by an E3 ubiquitin ligase . This marks the protein for degradation by the proteasome, where the protein is digested into small peptides and eventually into its constituent amino acids .

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This can lead to a decrease in the abnormal cellular proliferation mediated by the targeted protein .

Propriétés

IUPAC Name |

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMQRGKYLPNQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)